![molecular formula C20H27NO2Si B14284333 3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate CAS No. 138008-89-6](/img/structure/B14284333.png)
3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is a compound that features a trimethylsilyl group attached to a biphenyl structure, with a diethylcarbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate typically involves the introduction of the trimethylsilyl group to the biphenyl structure, followed by the attachment of the diethylcarbamate group. One common method involves the use of trimethylsilyl chloride as a silylating agent, which reacts with the biphenyl compound under basic conditions to form the trimethylsilyl derivative. The diethylcarbamate group can then be introduced through a reaction with diethylcarbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbamate group or reduce any oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diethylcarbamate group may also play a role in modulating the compound’s activity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl diethylcarbamate: A simpler compound with similar functional groups but lacking the biphenyl structure.
3-(Trimethylsilyl)phenylboronic acid: Another compound with a trimethylsilyl group, used in different applications such as Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is unique due to its combination of the trimethylsilyl group, biphenyl structure, and diethylcarbamate group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
138008-89-6 |
|---|---|
Fórmula molecular |
C20H27NO2Si |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
(2-phenyl-6-trimethylsilylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C20H27NO2Si/c1-6-21(7-2)20(22)23-19-17(16-12-9-8-10-13-16)14-11-15-18(19)24(3,4)5/h8-15H,6-7H2,1-5H3 |
Clave InChI |
QHZOPORSYQQPOV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC1=C(C=CC=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


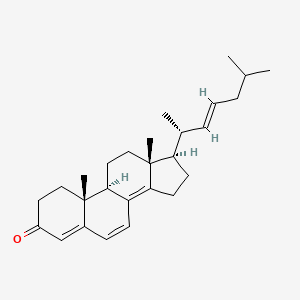
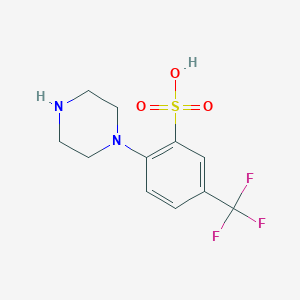
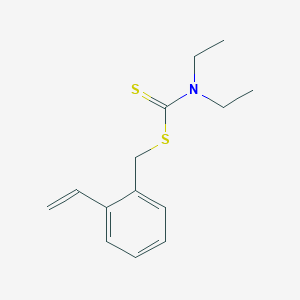

![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
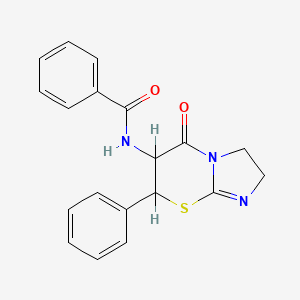

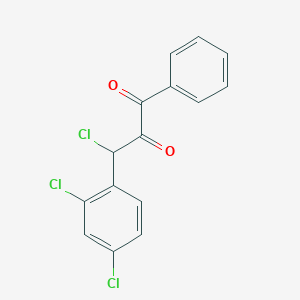
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
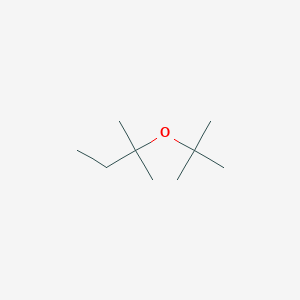
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)

